(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol
Description
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol (CAS: 38002-89-0) is a dihydrobenzofuran derivative with the molecular formula C₁₁H₁₄O₂. It features a fused benzofuran ring system substituted with two methyl groups at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position (Figure 1).
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUNBHHPCWCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2O1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Dihydrobenzofuran Core Formation
The dihydrobenzofuran core is typically synthesized via intramolecular cyclization of phenolic precursors. A prominent method involves copper-catalyzed ring closure of tyrosol derivatives. For example, Bovicelli et al. demonstrated that treating tyrosol with bromine followed by methoxylation in dimethylcarbonate (DMC) at 90°C yields dihydrobenzofuran intermediates. Subsequent oxidative ring closure using CuBr in DMF at 120°C generates the benzofuran skeleton (Fig. 1). Adapting this approach, the hydroxymethyl group can be introduced by starting with 4-hydroxybenzyl alcohol derivatives.
Reaction Conditions:
Reduction of Carbonyl Precursors
The hydroxymethyl group at the 4-position is often introduced via reduction of a formyl precursor. A review by JOCPR highlights the synthesis of 2-aryl-5-formyl-1-benzofurans from 2-hydroxyacetophenone derivatives. For instance, 2-hydroxyacetophenone is protected as a benzyl ether, converted to an oxime, and cyclized to yield 7-hydroxy-2-aryl-1-benzofuran-5-carbaldehyde. Subsequent Wolff-Kishner reduction with hydrazine and strong base (e.g., NaOH) reduces the formyl group to hydroxymethyl (Fig. 2).
Typical Reduction Protocol:
- Substrate: 4-Formyl-2,2-dimethyl-2,3-dihydrobenzofuran
- Reagents: NH₂NH₂·H₂O, NaOH
- Conditions: Ethanol reflux, 6–8 hours
- Yield: 65–80%
Bromination-methoxylation sequences enable direct introduction of oxygenated substituents. In a study by Bovicelli, homovanillic alcohol was brominated at the 5-position, protected as a diacetate, and subjected to methoxylation with CH₃ONa/CuBr in DMC. The acetate groups were subsequently hydrolyzed to yield a hydroxymethyl-substituted dihydrobenzofuran (Fig. 3). This method is adaptable to the 4-position by altering the substitution pattern of the starting phenol.
Optimized Parameters:
- Brominating Agent: Br₂ (1 equiv)
- Methoxylation: CH₃ONa (3 equiv), CuBr (10 mol%)
- Solvent: DMC
- Yield: 60–75%
Coupling Reactions with Preformed Intermediates
Methyl 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate (CAS: 1280665-90-8) serves as a key intermediate for functionalization. Reaction with (7R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-5H-pteridin-6-one in 1,3-dimethyl-butanol under acid catalysis yields advanced intermediates. Hydrolysis of the ester group followed by reduction (e.g., LiAlH₄) converts the carboxylate to hydroxymethyl (Fig. 4).
Coupling Protocol:
- Reagent: p-Toluenesulfonic acid (1.5 equiv)
- Solvent: 1,3-Dimethyl-butanol
- Temperature: Reflux (2 hours)
- Yield: ~100% (crude), 85% after purification
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
The biological activities of (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol make it a candidate for drug development:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Its potential as an inhibitor of embryonic ectoderm development (EED) has been highlighted in studies exploring new cancer therapeutic strategies .
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral activities, making them suitable for further pharmacological exploration.
- Binding Affinity Studies : Interaction studies have shown that this compound has binding affinities with various biological targets, which is crucial for understanding its mechanism of action in therapeutic contexts.
Material Science Applications
In addition to its medicinal uses, this compound has potential applications in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties due to its unique functional groups.
- Nanomaterials Development : Its reactivity can be exploited in the creation of nanomaterials, which are essential in various technological applications including electronics and photonics.
Case Study 1: Anticancer Research
A study investigated the efficacy of this compound against KARPAS422 cell growth. The results indicated an IC50 value of 12 nM, demonstrating its potent anticancer activity and suggesting further investigation into its mechanism and potential as a therapeutic agent .
Case Study 2: Synthesis of Derivatives
Researchers synthesized a series of derivatives based on this compound to evaluate their biological activities. This approach led to the identification of compounds with improved solubility and enhanced biological activity compared to the parent compound.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their function. For example, benzofuran derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
The dihydrobenzofuran scaffold permits significant structural diversity. Key analogs, identified via structural similarity analysis (), include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (2,3-Dihydrobenzofuran-6-yl)methanol | 151155-53-2 | 0.98 | Methanol at position 6; no methyl groups |
| 2,3-Dihydrobenzofuran-7-methanol | 104174-91-6 | 0.98 | Methanol at position 7; no methyl groups |
| (2,3-Dihydrobenzofuran-4-yl)methanol | – | 0.91 | Methanol at position 4; lacks 2,2-dimethyl |
Key Observations :
- Positional Isomerism: The substitution pattern (positions 4, 6, or 7) significantly impacts electronic properties and steric environments. For example, the 4-methanol derivative (target compound) has reduced steric hindrance compared to 6- or 7-substituted analogs due to the spatial arrangement of the fused ring system.
Reactivity
- Oxidation Sensitivity : The primary alcohol group in the target compound is susceptible to oxidation, similar to compound 21 in , which was oxidized to a carbaldehyde (98% yield). Methyl groups may slow oxidation kinetics due to steric shielding .
- Nucleophilic Additions : Unlike the 3,5-bis(cyclopropylmethoxy)phenyl-substituted dihydrobenzofuran in , the target compound’s simpler substituents likely favor faster intermolecular reactions .
Data Table: Key Properties of Selected Dihydrobenzofuran Derivatives
Biological Activity
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the hydroxymethyl group at the 4-position enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds related to the benzofuran structure exhibit significant anticancer properties. For instance, derivatives of dihydrobenzofuran have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific IC50 values for these compounds have been observed in studies targeting different cancer cell lines, such as KARPAS422 cells, where potent inhibition was noted .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel diseases .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with receptors that mediate cellular signaling pathways related to growth and inflammation.
These interactions can lead to modulation of various biological processes, contributing to its observed effects .
Case Studies
- In Vitro Studies : In a study examining the effects of similar compounds on cancer cell lines, derivatives showed IC50 values ranging from 12 nM to 0.4 nM against KARPAS422 cells. This highlights the potential potency of benzofuran derivatives in cancer therapy .
- Anti-inflammatory Mechanisms : Research has shown that compounds with similar structures can reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol, and how can reaction efficiency and purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenols with dimethyl-substituted diols under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:
- Cyclization : Use of aprotic solvents (e.g., THF) at 80–100°C for 6–12 hours to form the dihydrobenzofuran core.
- Functionalization : Oxidation of intermediates (e.g., using PCC or Dess-Martin periodinane) to introduce the methanol group at the 4-position.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.
Optimization requires monitoring reaction progress via TLC and adjusting catalyst loading to suppress side reactions (e.g., over-oxidation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the dihydrobenzofuran scaffold, methyl group environments (δ ~1.3–1.5 ppm for 2,2-dimethyl), and methanol proton (δ ~4.5 ppm, broad).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 180.115 (C₁₁H₁₄O₂).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect impurities from incomplete cyclization .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethyl groups influence the compound’s reactivity in substitution or oxidation reactions compared to non-methylated analogs?
- Methodological Answer : The 2,2-dimethyl groups introduce steric hindrance, slowing electrophilic substitution at the 5- and 7-positions of the benzofuran ring. For example:
- Nitration : Requires harsher conditions (HNO₃/H₂SO₄, 50°C) compared to non-methylated analogs (room temperature).
- Oxidation : The methanol group is resistant to over-oxidation to carboxylic acids due to steric protection. Controlled oxidation (e.g., MnO₂ in acetone) selectively yields aldehydes.
Computational modeling (DFT) can predict reactive sites, validated by kinetic studies .
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy) across studies?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Key steps:
- Standardized Bioassays : Use identical cell lines (e.g., HepG2 for antitumor) and microbial strains (e.g., S. aureus ATCC 25923).
- Purity Validation : Ensure ≥98% purity via HPLC and quantify residual solvents (GC-MS).
- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify target pathways (e.g., apoptosis vs. membrane disruption) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s melatonergic activity?
- Methodological Answer :
- Derivatization : Synthesize analogs with modifications at the 4-methanol group (e.g., esterification, etherification) or dihydrofuran ring (halogenation).
- In Vitro Binding Assays : Radioligand displacement assays using MT₁/MT₂ receptors expressed in CHO cells.
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and blood-brain barrier penetration (PAMPA assay).
A SAR table can guide prioritization:
| Derivative | Substituent | MT₁ IC₅₀ (nM) | MT₂ IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Parent | -CH₂OH | 120 | 95 | 15 |
| Analog A | -CH₂OAc | 85 | 60 | 30 |
| Analog B | -CH₂F | 200 | 150 | 45 |
Data-driven optimization focuses on balancing receptor affinity and stability .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound, while others classify it as non-toxic in normal cell lines?
- Methodological Answer : Discrepancies may stem from:
- Cell Line Variability : Normal fibroblasts (e.g., NIH/3T3) may have higher glutathione levels, detoxifying reactive intermediates.
- Dosage Regimens : IC₅₀ values vary with exposure time (e.g., 24h vs. 72h).
- Apoptosis vs. Necrosis : Flow cytometry (Annexin V/PI staining) clarifies the death mechanism.
Replicate studies under standardized conditions (e.g., ISO 10993-5) are critical .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the compound’s metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modifications (e.g., CYP3A4-mediated oxidation).
- Drug-Drug Interactions : Screen against CYP450 isoforms (2D6, 3A4) using fluorometric assays.
- Toxicity Profiling : ProTox-II for hepatotoxicity alerts and Tox21 for endocrine disruption risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
